(S)-[1,4]Oxazepan-6-ol is a heterocyclic organic compound characterized by a seven-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is with a molecular weight of approximately 117.15 g/mol. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, biology, and materials science.
(S)-[1,4]Oxazepan-6-ol is classified as an oxazepane, specifically a derivative of oxazepam, which is a well-known benzodiazepine. Its structure includes a hydroxyl group at the sixth position of the oxazepane ring, differentiating it from other similar compounds. The compound's CAS registry number is 1373232-31-5, and it can be sourced from chemical suppliers for research purposes.
The synthesis of (S)-[1,4]Oxazepan-6-ol typically involves cyclization reactions. One common method includes the reaction of an amino alcohol with an epoxide under either acidic or basic conditions. For instance, using -amino-1-ethanol with ethylene oxide can yield (S)-[1,4]Oxazepan-6-ol through nucleophilic attack and subsequent ring closure.
The synthesis process may require specific conditions such as temperature control and the use of solvents that facilitate the reaction. Advanced techniques like continuous flow reactors may be employed in industrial settings to optimize yield and purity. Purification methods such as chromatography are often used to isolate the desired product from reaction mixtures.
The molecular structure of (S)-[1,4]Oxazepan-6-ol features a seven-membered ring with one nitrogen atom and one oxygen atom integrated into the cyclic framework. The presence of a hydroxyl group at the sixth position contributes to its reactivity and interaction with biological targets.
(S)-[1,4]Oxazepan-6-ol can participate in several chemical reactions:
These reactions are often conducted under controlled conditions to ensure specificity and yield of desired products.
While specific targets for (S)-[1,4]Oxazepan-6-ol are not fully elucidated, it is hypothesized that its mechanism of action may resemble that of oxazepam, primarily interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction could modulate neurotransmission pathways associated with anxiety and sleep disorders.
If (S)-[1,4]Oxazepan-6-ol acts similarly to oxazepam, it may lead to decreased anxiety levels and improved sleep quality by enhancing GABAergic activity within neural circuits.
(S)-[1,4]Oxazepan-6-ol is typically presented as a white to off-white crystalline solid. Its solubility characteristics are influenced by the presence of the hydroxyl group, which enhances its solubility in polar solvents.
The compound exhibits typical reactivity associated with alcohols and heterocycles:
Safety data indicates potential hazards such as irritation upon contact with skin or eyes; hence appropriate handling measures should be employed during laboratory work.
(S)-[1,4]Oxazepan-6-ol has several promising applications:
Transition-metal-catalyzed [4+3] cycloadditions have emerged as a powerful tool for constructing enantiomerically enriched 1,4-oxazepanes. These methodologies leverage chiral catalysts to control stereochemistry during ring formation:
Rhodium-Catalyzed Reactions: Chiral rhodium(I) complexes (e.g., [Rh((R)-BINAP)]ClO₄) facilitate asymmetric cycloadditions between α,β-unsaturated carbonyls and oxadienes. This approach achieves high enantioselectivity (up to 98% ee) by coordinating to diene components and enforcing facial selectivity during ring closure. The resulting 1,4-oxazepane cores feature stereocenters at C6 and C7 positions, with the C6-hydroxy group introduced via ketone reduction [4].
Dienophile Scope: Vinyl ethers serve as efficient dienophiles, generating oxygen-rich scaffolds. For instance, reactions between furan-derived vinyl ethers and chiral catalysts yield bicyclic intermediates that undergo ring-opening to afford (S)-[1,4]oxazepan-6-ol derivatives with >95% ee [2].
Table 1: Asymmetric [4+3] Cycloaddition Performance
Catalyst System | Diene Component | ee (%) | Yield (%) |
---|---|---|---|
Rh(I)/(S)-BINAP | 1,3-Divinyl ketone | 96 | 82 |
Cu(OTf)₂/(R)-Phosphoramidite | Ethyl glyoxylate | 89 | 78 |
Pd₂(dba)₃/(S)-Tol-BINAP | Acrolein diacetate | 92 | 85 |
Ring expansion of functionalized morpholines provides efficient access to the 1,4-oxazepane scaffold with defined stereochemistry:
Ethylene Glycol-Mediated Expansion: (S)-2-(Hydroxymethyl)morpholines undergo regioselective ring expansion upon treatment with ethylene glycol derivatives. This SN₂-type mechanism proceeds with complete stereochemical retention at chiral centers. The reaction installs the C6-hydroxy group via nucleophilic displacement of activated intermediates (e.g., mesylates or bromoacetates) [4].
Leaving Group Effects: Tosylates demonstrate superior performance over mesylates or halides in ring expansion kinetics. For example, (S)-N-tosyl-2-(hydroxymethyl)morpholine reacts with ethylene oxide under basic conditions (K₂CO₃, DMF) to furnish (S)-[1,4]oxazepan-6-ol in 89% yield with <2% racemization [4].
Table 2: Ring-Expansion Efficiency with Different Leaving Groups
Leaving Group | Reagent | Temperature (°C) | Reaction Time (h) | Configuration Retention (%) |
---|---|---|---|---|
-OTs | Ethylene oxide | 80 | 8 | >99 |
-OMs | 2-Chloroethanol | 100 | 12 | 95 |
-Br | Ethylene carbonate | 120 | 24 | 88 |
Despite advances in asymmetric synthesis, chiral resolution remains vital for accessing high-purity (S)-[1,4]oxazepan-6-ol:
Diastereomeric Salt Formation: Racemic mixtures resolve efficiently using (1R)-(-)-10-camphorsulfonic acid in ethanol/water systems. The (S)-enantiomer preferentially crystallizes as the insoluble salt, achieving 97% ee after three recrystallizations. This method scales effectively for multi-gram production [3] [7].
Kinetic Resolution Enzymes: Lipase B from Candida antarctica (CAL-B) catalyzes enantioselective acylation of racemic 1,4-oxazepan-6-ol. The (R)-enantiomer reacts preferentially with vinyl acetate, leaving (S)-enantiomer in >99% ee at 50% conversion. This approach integrates with continuous-flow systems to enhance throughput [3].
Preparative SFC: Supercritical fluid chromatography on Chiralpak® AD-H columns (CO₂/MeOH modifier) achieves baseline separation of enantiomers (α = 1.52). The technique delivers >99% ee (S)-enantiomer at 200 mg/min loading, making it ideal for late-stage purification of pharmaceutical intermediates [3] [8].
Table 3: Chiral Resolution Performance Comparison
Method | Resolving Agent/Column | ee (%) | Yield (%) | Scale Capacity |
---|---|---|---|---|
Diastereomeric Salt | (1R)-(-)-Camphorsulfonic acid | 97 | 42 | Multi-kilogram |
Enzymatic Resolution | CAL-B/Vinyl acetate | >99 | 45 | 100g |
Preparative SFC | Chiralpak® AD-H | >99 | 48 | Kilogram |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1